(3Z)-3-[3-(2-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
The compound “(3Z)-3-[3-(2-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one” is a complex organic molecule that features a thiazolidinone ring, an indole core, and a methoxyphenyl group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazolidinone Ring: This can be achieved through the reaction of a thiourea derivative with a carbonyl compound under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: This step might involve a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the thiazolidinone intermediate.
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.
Final Assembly: The final step would involve coupling the thiazolidinone intermediate with the indole core under specific conditions, possibly using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone ring or the indole core.
Reduction: Reduction reactions might target the carbonyl groups within the molecule.
Substitution: The methoxyphenyl group could be a site for electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts like palladium on carbon (Pd/C).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound might be studied as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its complex structure.
Antimicrobial Activity: Studies might explore its effectiveness against various microbial strains.
Medicine
Drug Development: The compound could be a lead compound in the development of new pharmaceuticals, particularly for diseases where thiazolidinone derivatives have shown activity.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Cosmetics: Applications in the formulation of skincare products due to its potential biological activities.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it might involve:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Interacting with Receptors: Modulating receptor activity by acting as an agonist or antagonist.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinone Derivatives: Compounds with similar thiazolidinone rings.
Indole Derivatives: Compounds featuring the indole core.
Methoxyphenyl Compounds: Molecules with methoxyphenyl groups.
Uniqueness
The uniqueness of “(3Z)-3-[3-(2-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one” lies in its specific combination of functional groups and the potential synergistic effects of these groups on its biological activity.
Properties
Molecular Formula |
C19H14N2O3S2 |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
(5Z)-3-(2-methoxyphenyl)-5-(1-methyl-2-oxoindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H14N2O3S2/c1-20-12-8-4-3-7-11(12)15(17(20)22)16-18(23)21(19(25)26-16)13-9-5-6-10-14(13)24-2/h3-10H,1-2H3/b16-15- |
InChI Key |
VUQPARZQMXKXTC-NXVVXOECSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C4=CC=CC=C4OC)/C1=O |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4=CC=CC=C4OC)C1=O |
Origin of Product |
United States |
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